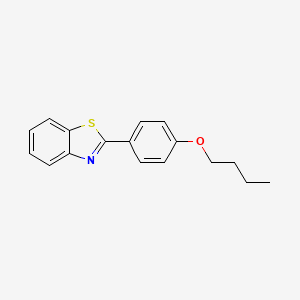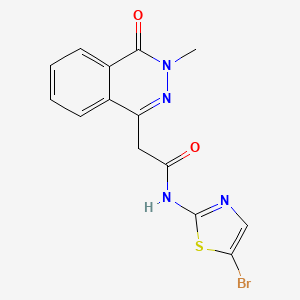![molecular formula C22H14N2O2 B4198362 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4198362.png)
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a compound that features both acridine and isoindole moieties. Acridine derivatives are well-known for their therapeutic properties, particularly in the field of anticancer drugs . The compound’s structure allows it to interact with nucleic acids, making it a valuable candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of ortho-toluidine and 2-bromobenzoic acid using Ullmann condensation in ethylene glycol dimethyl ether with copper and anhydrous potassium carbonate.
Cyclization: The resulting product undergoes cyclization in refluxing polyphosphoric acid (PPA) to form 4-methyl-9(10H)-acridinone.
N-Alkylation: The final step involves N-alkylation with different amines to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Bromomethylmethylether (BMME) for bromomethylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromomethylation of acridine can yield 4-bromomethylacridine .
Scientific Research Applications
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its ability to intercalate with DNA. This intercalation inhibits the synthesis of nucleic acids by blocking the action of DNA metabolizing proteins . The compound targets DNA topoisomerase II, preventing the religation reaction and leading to cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer drug.
Nitracrine: Known for its hypoxia-selective cytotoxicity.
Acridinecarboxamide: Undergoing clinical trials for its anticancer properties.
Uniqueness
2-[(ACRIDIN-4-YL)METHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of acridine and isoindole moieties, which enhances its ability to interact with nucleic acids and exhibit cytotoxic activities .
Properties
IUPAC Name |
2-(acridin-4-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2/c25-21-17-9-2-3-10-18(17)22(26)24(21)13-16-8-5-7-15-12-14-6-1-4-11-19(14)23-20(15)16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIACVWPCUHSXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-DICHLOROBENZYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B4198291.png)

![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4198322.png)
![1-ethyl-3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198325.png)

![1-ethyl-3-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B4198342.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4198350.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)
![2-[(3-Iodophenyl)methoxy]-3-methoxybenzonitrile](/img/structure/B4198358.png)
![(2Z)-3-{BICYCLO[2.2.1]HEPT-5-EN-2-YL}-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE](/img/structure/B4198365.png)
![N-[2-(dimethylamino)ethyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4198372.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)
